4-Amino-2-cyclopropyl-1H-imidazole-5-carboxamide
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Overview
Description
4-Amino-2-cyclopropyl-1H-imidazole-5-carboxamide is a heterocyclic compound with significant potential in various scientific fields This compound is characterized by its imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-cyclopropyl-1H-imidazole-5-carboxamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis of similar imidazole derivatives often involves scalable processes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-cyclopropyl-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while substitution reactions can produce various N-substituted imidazole derivatives.
Scientific Research Applications
4-Amino-2-cyclopropyl-1H-imidazole-5-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-2-cyclopropyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can stimulate AMP-dependent protein kinase (AMPK) activity, which plays a crucial role in cellular energy homeostasis . This activation can lead to various downstream effects, including increased glucose uptake and fatty acid oxidation.
Comparison with Similar Compounds
Similar Compounds
4-Aminoimidazole-5-carboxamide: Shares a similar imidazole core but lacks the cyclopropyl group.
5-Amino-1-β-D-ribosyl-4-imidazolecarboxamide-5′-phosphate (AICAR): An analog of adenosine monophosphate with similar biological activities.
5-Amino-1-(2-hydroxyethyl)imidazole-4-carboxamide: Another derivative with distinct functional groups.
Uniqueness
The presence of the cyclopropyl group in 4-Amino-2-cyclopropyl-1H-imidazole-5-carboxamide distinguishes it from other similar compounds. This structural feature can influence its chemical reactivity and biological activity, making it a unique candidate for various applications.
Properties
Molecular Formula |
C7H10N4O |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
4-amino-2-cyclopropyl-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C7H10N4O/c8-5-4(6(9)12)10-7(11-5)3-1-2-3/h3H,1-2,8H2,(H2,9,12)(H,10,11) |
InChI Key |
IGYRCPJMISNIFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=C(N2)C(=O)N)N |
Origin of Product |
United States |
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